NH2-PEG4-Val-Cit-PAB-OH

ADC linker hydrophobicity dipeptide cLogP aggregation propensity

Choose NH2-PEG4-Val-Cit-PAB-OH for high-DAR ADC constructs where linker hydrophobicity drives aggregation. The Val-Cit dipeptide (cLogP 2.1) and PEG4 spacer provide significantly lower hydrophobicity than Val-Ala alternatives (cLogP 3.2), reducing aggregation and clearance. The free amine terminus enables conjugation strategies not possible with maleimide-based Val-Cit-PAB linkers—ideal for carboxylated nanoparticles, unnatural amino acid-modified antibodies, and carboxyl-containing payloads. Clinically validated PAB self-immolative release ensures traceless, native payload delivery recognized by FDA-approved ADC platforms such as brentuximab vedotin.

Molecular Formula C29H50N6O9
Molecular Weight 626.7 g/mol
Cat. No. B15623217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNH2-PEG4-Val-Cit-PAB-OH
Molecular FormulaC29H50N6O9
Molecular Weight626.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H50N6O9/c1-21(2)26(35-25(37)9-12-41-14-16-43-18-19-44-17-15-42-13-10-30)28(39)34-24(4-3-11-32-29(31)40)27(38)33-23-7-5-22(20-36)6-8-23/h5-8,21,24,26,36H,3-4,9-20,30H2,1-2H3,(H,33,38)(H,34,39)(H,35,37)(H3,31,32,40)/t24-,26-/m0/s1
InChIKeyFQTHSHGEOOPJDM-AHWVRZQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NH2-PEG4-Val-Cit-PAB-OH: A Cleavable ADC Linker with Free Amine, PEG4 Spacer, and Cathepsin B-Sensitive Val-Cit Dipeptide


NH2-PEG4-Val-Cit-PAB-OH (CAS 2055024-61-6) is a heterobifunctional, monodisperse linker designed for antibody-drug conjugate (ADC) construction. It integrates four functional modules: a primary amine terminus for versatile conjugation to carboxylate-bearing molecules or surfaces, a tetraethylene glycol (PEG4) spacer that confers hydrophilicity, a valine-citrulline (Val-Cit) dipeptide substrate selectively cleaved by lysosomal cathepsin B, and a para-aminobenzyl alcohol (PAB-OH) self-immolative group that enables traceless, 1,6-elimination-mediated payload release upon enzymatic processing . The compound belongs to the class of protease-cleavable ADC linkers that have been validated in multiple FDA-approved therapeutics including brentuximab vedotin and enfortumab vedotin [1].

Why NH2-PEG4-Val-Cit-PAB-OH Cannot Be Replaced by a Generic In-Class Analog Without Performance Consequence


ADC linker performance is governed by the interplay of dipeptide identity, PEG spacer length, and terminal functional group, and substitution in any one of these modules produces quantifiable differences in hydrophobicity, enzymatic cleavage kinetics, pharmacokinetics, or conjugation chemistry that directly alter the developability profile of the final conjugate [1]. For example, replacing the Val-Cit dipeptide with Val-Ala increases the calculated LogP by 1.1 units (cLogP 2.1 → 3.2), which propagates into increased ADC hydrophobicity, higher aggregation propensity, and accelerated in vivo clearance [1]. Conversely, substituting Peg4 with a non-PEG or shorter spacer compromises aqueous solubility and raises aggregation at elevated drug-to-antibody ratios (DARs), while a longer PEG chain (PEG8/PEG12) alters the pharmacokinetic profile relative to PEG4 [2]. The evidence summarized below demonstrates why procurement decisions must be based on linker-specific, comparator-anchored data rather than class-level assumptions.

Quantitative Differentiation Evidence for NH2-PEG4-Val-Cit-PAB-OH Versus Closest Analogs


Val-Cit vs. Val-Ala Dipeptide Hydrophobicity: cLogP 2.1 vs. 3.2 in a Direct Head-to-Head Comparison of 30 Linker-Drugs

In a systematic, internally controlled study of 30 dipeptide-GRM linker-drugs, the Val-Cit pair (LD25) exhibited a calculated LogP (cLogP) of 2.1, whereas the Val-Ala pair (LD23) exhibited a cLogP of 3.2—a difference of 1.1 log units, corresponding to an approximately 12.6-fold lower octanol-water partition coefficient for the Val-Cit-containing linker-drug [1]. The increased hydrophobicity of the Val-Ala pair translated into longer HIC retention times for the corresponding ADCs, and the study authors concluded that 'the increased hydrophobicity of the Val-Ala pair limits its utility within this type of linker' [2]. The cLogP difference was calculated using the same in silico method applied uniformly across all 30 linker-drugs, eliminating inter-study variability.

ADC linker hydrophobicity dipeptide cLogP aggregation propensity

Cathepsin B Cleavage Kinetics: Val-Cit-PABC-DOX Is 30-Fold Slower Than Phe-Lys-PABC-DOX, Providing Superior Plasma Stability

Using model substrates with the identical PABC-DOX payload, Dubowchik et al. demonstrated that DOX release from Z-Phe-Lys-PABC-DOX was 30-fold faster than from Z-Val-Cit-PABC-DOX when incubated with purified cathepsin B alone [1]. This translates to substantially slower premature drug release from the Val-Cit linker in circulation, where low levels of extracellular cathepsin B may be encountered. Notably, in a rat liver lysosomal preparation containing multiple proteases, release rates from both constructs were identical, confirming that Val-Cit retains efficient intracellular drug liberation once internalized into the lysosomal compartment [1]. The Val-Cit-containing ADC was shown to be >100-fold more stable in human plasma than a hydrazone-linked ADC, establishing a clinically meaningful stability differential [2].

cathepsin B cleavage linker plasma stability enzymatic drug release

PEG4 Spacer Balances Hydrophilicity and Pharmacokinetics: PEG4 ADC PK Outperforms Non-PEG ADC but PEG8/PEG12 Show Superior Exposure

A comparative study of pendant-type PEG-Val-Cit linkers with PEG chain lengths of 4, 8, and 12 conjugated to trastuzumab-MMAE at DAR8 demonstrated that all PEG-containing ADCs showed reduced hydrophobicity by HIC analysis and lower aggregate content by SEC compared to the DAR4 non-PEG control ADC [1]. In pharmacokinetic studies, DAR8-ADCs with PEG8 and PEG12 showed superior PK profiles relative to DAR8-ADCs with PEG4 and DAR4-ADCs without PEG, establishing that PEG4 occupies an intermediate position: it provides a substantial hydrophilicity benefit over non-PEG linkers, enabling higher DAR without severe aggregation, while PEG8/PEG12 offer further PK enhancement that must be weighed against potential steric interference with cathepsin B access [1]. In vitro cytotoxicity was maintained in the nanomolar IC50 range across all PEG lengths in HER2+ cell lines, confirming that PEG4 does not impede lysosomal enzyme access to the Val-Cit cleavage site [1].

PEG linker pharmacokinetics ADC aggregation hydrophilic spacer

Free Amine-Terminal NH2-PEG4 Enables Conjugation Versatility Not Achievable with Maleimide-Terminated MC-Val-Cit-PAB-OH Analogs

NH2-PEG4-Val-Cit-PAB-OH bears a primary amine at the PEG terminus, enabling direct coupling to carboxylic acids (via carbodiimide/NHS activation), reductive amination with aldehydes or ketones, and participation in nucleophilic aromatic substitution (SNAr) or heterocyclic chemistry . In contrast, the widely used MC-Val-Cit-PAB-OH analog carries a maleimide group that reacts exclusively with free thiols (e.g., reduced cysteine residues) [1]. This fundamental difference means NH2-PEG4-Val-Cit-PAB-OH can be deployed in conjugation strategies that are inaccessible to maleimide-based linkers: coupling to carboxyl-rich nanoparticle surfaces, amide bond formation with carboxylated payloads without requiring a thiol handle, and compatibility with non-canonical antibody engineering approaches (e.g., unnatural amino acid incorporation, sortase-mediated ligation). The amine chemistry also avoids the in vivo instability associated with the retro-Michael addition that can cause payload deconjugation from maleimide-thiol adducts [2].

amine conjugation ADC linker chemistry bioconjugation versatility

PAB-OH Self-Immolative Spacer Ensures Traceless Payload Release: 30-Fold Faster Drug Liberation with PABC vs. Direct Dipeptide-Drug Linkage

The para-aminobenzyloxycarbonyl (PABC) self-immolative spacer is an integral component of the NH2-PEG4-Val-Cit-PAB-OH architecture. Dubowchik et al. established that incorporation of a PABC spacer between the Val-Cit dipeptide and doxorubicin was 'required for rapid and quantitative generation of free drug' [1]. Without the PABC spacer, the steric bulk of the dipeptide attached directly to the drug significantly impedes enzymatic access and drug release efficiency. Upon cathepsin B cleavage of the Cit-PAB amide bond, the PAB moiety undergoes spontaneous 1,6-elimination with concomitant decarboxylation, releasing the unmodified payload in its native, active form [2]. This traceless release mechanism is critical for payloads whose activity requires a free amine or hydroxyl group that would otherwise remain masked by residual linker fragments.

self-immolative spacer PAB elimination traceless drug release

High-Value Application Scenarios for NH2-PEG4-Val-Cit-PAB-OH Based on Quantitative Differentiation Evidence


High-DAR ADC Development Requiring Low Aggregation: Val-Cit Over Val-Ala

When developing ADCs with DAR ≥6, linker hydrophobicity becomes the dominant driver of aggregation and accelerated clearance. The cLogP differential of 1.1 between Val-Cit (2.1) and Val-Ala (3.2) directly translates into lower HIC retention times and reduced aggregation propensity for Val-Cit-containing ADCs [1]. NH2-PEG4-Val-Cit-PAB-OH is therefore the appropriate linker choice for high-DAR constructs, particularly with hydrophobic payloads (e.g., auristatins, maytansinoids), where the cumulative hydrophobicity of multiple linker-payload units would otherwise drive aggregation beyond acceptable limits. The PEG4 spacer provides additional hydrophilicity to further suppress aggregation without the PK alteration seen with longer PEG chains [2].

Conjugation to Carboxyl-Rich Targets or Non-Canonical Antibody Formats

NH2-PEG4-Val-Cit-PAB-OH is uniquely suited among Val-Cit-PAB linkers for conjugation strategies that require an amine rather than a thiol handle. Applications include: (a) coupling to carboxylated nanoparticle or liposomal surfaces via EDC/NHS chemistry; (b) conjugation to proteins or antibodies engineered with unnatural amino acids bearing ketone or aldehyde groups via reductive amination; (c) attachment to carboxyl-containing payloads that lack a thiol functional group. In each case, the maleimide-terminated MC-Val-Cit-PAB-OH analog cannot be used, making the NH2-PEG4 variant the sole viable Val-Cit-PAB linker option .

Payloads Requiring Traceless Release with an Unmodified Active Moiety

For payloads whose pharmacological activity depends on a free amine (e.g., MMAE, MMAF) or hydroxyl group, the PAB self-immolative spacer is a non-negotiable component. The 1,6-elimination mechanism ensures that the payload is released in its native, unmodified form without residual linker fragments that could sterically or electronically compromise target binding [3]. This application scenario is fully validated by the clinical success of brentuximab vedotin (Adcetris), which employs the Val-Cit-PABC-MMAE architecture. NH2-PEG4-Val-Cit-PAB-OH provides this clinically proven release mechanism combined with the amine-terminal conjugation flexibility, making it suitable for constructing novel linker-payloads that aim to replicate the release fidelity of approved ADC platforms [3].

PROTAC and Degrader Molecule Synthesis Requiring a Cleavable, Hydrophilic Linker

NH2-PEG4-Val-Cit-PAB-OH has emerging utility beyond classical ADCs. In proteolysis-targeting chimera (PROTAC) and small-molecule drug conjugate (SMDC) design, the Val-Cit dipeptide provides intracellular, lysosome-selective cleavage, while the PEG4 spacer imparts aqueous solubility critical for in vitro and in vivo handling of the often-hydrophobic degrader molecules [2]. The free amine allows direct coupling to carboxyl-functionalized E3 ligase ligands or target-protein binders. The cathepsin B selectivity of Val-Cit ensures that drug release occurs predominantly within the target cell rather than in circulation, an advantage that has made Val-Cit the most clinically validated cleavable linker motif in oncology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for NH2-PEG4-Val-Cit-PAB-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.